molecular formula C11H14BrNO B112906 N-(2-Bromo-4-isopropylphenyl)acetamide CAS No. 68748-07-2

N-(2-Bromo-4-isopropylphenyl)acetamide

Cat. No. B112906
CAS RN: 68748-07-2
M. Wt: 256.14 g/mol
InChI Key: UIBZDELTWFHAPK-UHFFFAOYSA-N
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Description

“N-(2-Bromo-4-isopropylphenyl)acetamide” is a chemical compound with the molecular formula C11H14BrNO. Its average mass is 256.139 Da and its monoisotopic mass is 255.025864 Da . It is also known by other names such as “Acetamide, N-[2-bromo-4-(1-methylethyl)phenyl]-” and "N-2-bromo-4-(1-methylethyl)phenyl>acetamide" .


Molecular Structure Analysis

The molecular structure of “N-(2-Bromo-4-isopropylphenyl)acetamide” consists of an acetamide group (CH3CONH-) attached to a bromo-isopropylphenyl group . The presence of the bromine atom and the isopropyl group on the phenyl ring may influence the compound’s reactivity and properties.


Physical And Chemical Properties Analysis

“N-(2-Bromo-4-isopropylphenyl)acetamide” has a density of 1.4±0.1 g/cm3, a boiling point of 366.4±35.0 °C at 760 mmHg, and a flash point of 175.4±25.9 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . Its polar surface area is 29 Å2 .

Scientific Research Applications

Synthesis and Structure Analysis

  • Synthesis and Molecular Docking : N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, a related compound, was synthesized, with its structure and anticancer activity confirmed through in silico modeling targeting the VEGFr receptor (Sharma et al., 2018).
  • Structural Properties : Compounds structurally similar to N-(2-Bromo-4-isopropylphenyl)acetamide were analyzed, revealing their molecular shapes and intermolecular interactions, which are significant for understanding the structural aspects of such compounds (Boechat et al., 2011).

Chemical Synthesis and Applications

  • Dibromohydration Synthesis : A study on the synthesis of N-(2-alkynylaryl)acetamide, closely related to the compound of interest, used dibromohydration, highlighting the chemical versatility of such compounds (Qiu et al., 2017).
  • Potential as Pesticides : Derivatives of N-alkyl (aryl)-2,4-dichlorophenoxyacetamide, with structural similarities to N-(2-Bromo-4-isopropylphenyl)acetamide, have been explored as potential pesticides, demonstrating the compound's relevance in agricultural research (Olszewska et al., 2008).

Molecular Conformations and Supramolecular Assembly

  • Halogenated Acetamides Study : Research on halogenated N,2-diarylacetamides offers insights into the molecular conformations and supramolecular assembly, relevant for understanding the properties of N-(2-Bromo-4-isopropylphenyl)acetamide (Nayak et al., 2014).

Antimicrobial and Anticonvulsant Activities

  • Antimicrobial and Quantum Calculations : Studies on 2-bromo-N-(phenylsulfonyl)acetamide derivatives and their reactions with nitrogen-based nucleophiles have shown antimicrobial activity, which could be relevant for derivatives of N-(2-Bromo-4-isopropylphenyl)acetamide (Fahim & Ismael, 2019).
  • Synthesis and Pharmacological Assessment : The synthesis of N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives, which share a structural framework with N-(2-Bromo-4-isopropylphenyl)acetamide, has shown potential for cytotoxic, anti-inflammatory, analgesic, and antipyretic properties (Rani et al., 2016).

properties

IUPAC Name

N-(2-bromo-4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c1-7(2)9-4-5-11(10(12)6-9)13-8(3)14/h4-7H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIBZDELTWFHAPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)NC(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90292992
Record name 4-Acetamido-3-bromocumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Bromo-4-isopropylphenyl)acetamide

CAS RN

68748-07-2
Record name 68748-07-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Acetamido-3-bromocumene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90292992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-bromo-4-isopropylaniline (5.05 g, 23.6 mmol), acetic anhydride (2.4 mL, 25 mmol), and triethylamine (3.5 mL, 25 mmol) in dichloromethane (25 mL) was stirred at ambient temperature for 4 days. The mixture was diluted with dichloromethane, washed sequentially with saturated aqueous Na2CO3 and 1M HCl, dried (MgSO4), filtered, and concentrated to provide the desired product (5.85 g). MS (DCI) m/e 256, 258 (M+H)+; 273, 275 (M+NH4)+.
Quantity
5.05 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HJ Reich, BÖ Gudmundsson, DP Green… - Helvetica Chimica …, 2002 - Wiley Online Library
Hypervalent ate complexes are presumptive intermediates in the metal‐halogen, metal‐tellurium, and related exchange reactions. The effect of o,o′‐biphenyldiyl vs. diphenyl …
Number of citations: 37 onlinelibrary.wiley.com
J Ban, M Lim, S Shabbir, J Baek, H Rhee - Synthesis, 2020 - thieme-connect.com
We synthesized various carbazoles from anilines through a three-step process with good overall yields (up to 48%). This process comprises N-acetylation, copper(0)-mediated Ullmann …
Number of citations: 10 www.thieme-connect.com
KM Borys, A Sporzynski… - Current Organic …, 2012 - ingentaconnect.com
This review presents the organic compounds and reactions in which boronic acids are featured together with chalcogens. Structurally varied sulfur-, selenium- and tellurium-containing …
Number of citations: 2 www.ingentaconnect.com

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